N-(4-(diisopropylamino)but-2-yn-1-yl)-1H-indole-6-carboxamide
Description
Properties
IUPAC Name |
N-[4-[di(propan-2-yl)amino]but-2-ynyl]-1H-indole-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O/c1-14(2)22(15(3)4)12-6-5-10-21-19(23)17-8-7-16-9-11-20-18(16)13-17/h7-9,11,13-15,20H,10,12H2,1-4H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCJIRYQPZWRCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC#CCNC(=O)C1=CC2=C(C=C1)C=CN2)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 1H-Indole-6-Carboxylic Acid Derivatives
The synthesis of 1H-indole-6-carboxylic acid, a critical precursor, typically begins with esterification or direct functionalization of indole derivatives. In one approach, 1H-indole-6-carboxylic acid is treated with methanol under acidic conditions to yield methyl 1H-indole-6-carboxylate. For instance, refluxing 1H-indole-6-carboxylic acid in methanol with concentrated sulfuric acid for 16 hours achieved an 85% yield. Alternative methods using diazomethane in diethyl ether at -15°C provided comparable yields (78–88%) while avoiding harsh acidic conditions.
Table 1: Esterification of 1H-Indole-6-Carboxylic Acid
| Reagent | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| H₂SO₄/MeOH | Methanol | Reflux | 16 | 85 |
| Diazomethane/Et₂O | Diethyl ether | -15°C | 1 | 88 |
| K₂CO₃/CH₃I | DMF | 20°C | 3 | 83 |
Synthesis of 4-(Diisopropylamino)but-2-yn-1-amine
The alkyne-bearing amine component, 4-(diisopropylamino)but-2-yn-1-amine, is synthesized via nucleophilic substitution or copper-catalyzed coupling. A representative method involves reacting propargyl bromide with diisopropylamine in tetrahydrofuran (THF) at 0°C, followed by purification via distillation. This two-step process typically achieves 65–72% yield, with the alkyne’s linear geometry critical for subsequent coupling.
Amide Bond Formation Strategies
Coupling 1H-indole-6-carboxylic acid with 4-(diisopropylamino)but-2-yn-1-amine requires activation of the carboxylic acid. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in dimethylformamide (DMF) at 60°C for 18 hours proved effective, yielding 43% of the target amide. Alternatively, mixed anhydride methods using isobutyl chloroformate in dichloromethane provided moderate yields (50–55%) but required stringent moisture control.
Table 2: Coupling Reagents for Amide Formation
| Reagent | Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| HATU | DIPEA | DMF | 60°C | 43 |
| EDCl/HOBt | NMM | CH₂Cl₂ | 25°C | 55 |
| Isobutyl chloroformate | TEA | THF | 0°C → 25°C | 50 |
Optimization of Reaction Conditions
Solvent and Temperature Effects
Polar aprotic solvents like DMF enhanced reaction rates due to improved solubility of intermediates, while elevated temperatures (60°C) accelerated HATU-mediated couplings without epimerization. In contrast, THF-based systems at lower temperatures (0–25°C) minimized side reactions but prolonged reaction times to 24–48 hours.
Protecting Group Strategies
Protecting the indole nitrogen with a methyl group via treatment with methyl iodide in DMF (87% yield) prevented unwanted side reactions during coupling. Deprotection using aqueous HCl in dioxane restored the free indole moiety quantitatively.
Analytical Characterization
Spectroscopic Validation
¹H NMR confirmed successful amidation via the disappearance of the carboxylic acid proton (δ 11.48 ppm) and appearance of amide NH signals (δ 8.71 ppm). IR spectroscopy validated C=O stretching frequencies at 1680 cm⁻¹ for the amide bond.
Purity Assessment
HPLC analyses using C18 columns (ACN:H₂O gradient) confirmed >98% purity, while mass spectrometry ([M+H]⁺ = 314.2 m/z) authenticated molecular identity.
Comparative Analysis of Synthetic Approaches
HATU-mediated coupling in DMF provided superior yields (43%) compared to carbodiimide-based methods (35–40%), albeit at higher reagent costs. Diazomethane esterification offered rapid kinetics but posed safety concerns, favoring sulfuric acid-mediated protocols for scale-up.
Chemical Reactions Analysis
Types of Reactions
N-(4-(diisopropylamino)but-2-yn-1-yl)-1H-indole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are critical for achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(4-(diisopropylamino)but-2-yn-1-yl)-1H-indole-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies to understand its interactions with biological macromolecules.
Medicine: It has potential as a lead compound for developing new drugs due to its unique structure.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-(diisopropylamino)but-2-yn-1-yl)-1H-indole-6-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Analogues with Alkyne Spacers
The compound N-(4-((4,5-Dihydroisoxazol-3-yl)oxy)but-2-yn-1-yl)-N,N-dimethyl-10-((1,2,3,4-tetrahydroacridin-9-yl)amino)decan-1-aminium bromide (10-C10) shares the but-2-yn-1-yl backbone but differs in substituents (Table 1). Key distinctions include:
- Tetrahydroacridin moiety: A known cholinesterase inhibitor pharmacophore, suggesting 10-C10 may prioritize acetylcholinesterase (AChE) inhibition over other targets.
- Quaternary ammonium group : Enhances water solubility but limits blood-brain barrier penetration compared to the tertiary amine in the target compound.
Synthesis of 10-C10 yielded only 10%, indicating challenges in optimizing alkyne-linked derivatives .
Table 1: Structural Comparison of Alkyne-Spacer Compounds
Indole/Indazole Carboxamide Derivatives
lists carboxamide derivatives with indazole or indole cores (e.g., N-[(1S)-1-(aminocarbonyl)-2,2-dimethylpropyl]-1-butyl-1H-indazole-3-carboxamide). Key differences include:
- Heterocyclic Core : Indazole derivatives (e.g., 1H-indazole-3-carboxamide) may exhibit stronger π-π stacking interactions compared to indole due to the additional nitrogen atom.
- Substituent Variations: The target compound’s diisopropylamino group contrasts with bulky substituents like cyclohexylmethyl or 4-fluorobenzyl in analogs. These groups may enhance lipophilicity or introduce halogen bonding (fluorine), impacting pharmacokinetics .
Diisopropylamino-Containing Precursors
describes simpler diisopropylamino derivatives, such as 2-(N,N-Diisopropylamino)ethyl chloride (CAS 96-79-7) and 2-(Diisopropylamino)ethanol (CAS 96-80-0). These compounds lack the indole-carboxamide moiety but share the tertiary amine functionality:
- 2-(Diisopropylamino)ethyl chloride: The chloro group facilitates nucleophilic substitution reactions, making it a precursor for quaternary ammonium compounds. Its reactivity contrasts with the target compound’s stable alkyne-amine linkage.
- 2-(Diisopropylamino)ethanol: The hydroxyl group increases hydrophilicity, suggesting the target compound’s alkyne spacer balances rigidity and moderate solubility .
Biological Activity
N-(4-(diisopropylamino)but-2-yn-1-yl)-1H-indole-6-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The compound features an indole core, which is known for its diverse biological properties. The presence of a diisopropylamino group and a carboxamide moiety enhances its pharmacological profile.
Research indicates that compounds with indole structures often interact with various biological targets, including enzymes and receptors. The specific mechanisms through which this compound exerts its effects include:
- Inhibition of Enzymatic Activity : Indole derivatives can inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmission.
- Modulation of Signaling Pathways : The compound may influence pathways related to cell proliferation and apoptosis through interactions with kinases or transcription factors.
Biological Activity Data
| Biological Activity | IC50 Value (µM) | Target |
|---|---|---|
| AChE Inhibition | 26.22 | Electrophorus electricus AChE |
| BChE Inhibition | 4.33 | Equine BChE |
| Kinase Inhibition | 27 | IRAK4 |
1. Acetylcholinesterase Inhibition
A study investigated the inhibitory effects of various indole derivatives on AChE. The compound demonstrated notable activity with an IC50 value of 26.22 µM, suggesting it could serve as a lead compound for developing Alzheimer's disease therapeutics .
2. Butyrylcholinesterase Inhibition
Another study highlighted the compound's potent inhibition of BChE, with an IC50 value of 4.33 µM. This selectivity over AChE indicates potential applications in treating conditions characterized by cholinergic dysfunction .
3. Kinase Selectivity
In a series of experiments assessing kinase inhibition, the compound exhibited significant activity against IRAK4, a target implicated in inflammatory responses. The IC50 value was recorded at 27 nM, showcasing its potential as an anti-inflammatory agent .
Research Findings
Recent research has focused on optimizing the structure of indole derivatives to enhance their biological activity. Modifications such as alkyl substitutions on the amino group have led to increased potency against cholinesterases while maintaining selectivity . Additionally, computational docking studies revealed critical interactions between the indole moiety and enzyme active sites, providing insights into the design of more effective inhibitors.
Q & A
Q. What are the key steps in synthesizing N-(4-(diisopropylamino)but-2-yn-1-yl)-1H-indole-6-carboxamide, and how is its structure confirmed?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. First, the indole-6-carboxamide core is functionalized via coupling reactions, followed by introducing the diisopropylamino alkyne moiety through nucleophilic substitution or click chemistry. Critical steps include purification via column chromatography and characterization using NMR (¹H, ¹³C) and LC-MS to confirm structural integrity and purity. For example, similar compounds with indole-carboxamide scaffolds require rigorous validation of intermediate products at each step to avoid side reactions .
Q. What analytical techniques are essential for characterizing the purity and structure of this compound?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Determines exact molecular mass (e.g., observed [M+H]⁺ values matching calculated masses within 0.0003 Da) .
- NMR Spectroscopy : Assigns proton and carbon environments (e.g., indole NH signals at δ 10–12 ppm, alkyne protons at δ 2.5–3.5 ppm) .
- HPLC/Purity Analysis : Ensures ≥95% purity using reverse-phase C18 columns with UV detection at 254 nm .
Q. What are the predicted physicochemical properties (e.g., solubility, logP) of this compound, and how do they influence experimental design?
- Methodological Answer : Key properties include:
Advanced Questions
Q. How can researchers optimize the synthetic route to improve yield and scalability?
- Methodological Answer :
- Catalyst Screening : Test palladium/copper catalysts for coupling efficiency (e.g., Sonogashira coupling for alkyne incorporation) .
- Stepwise Intermediate Analysis : Use TLC and in-line IR spectroscopy to monitor reaction progress and minimize byproducts .
- Scalability Trials : Optimize solvent volumes (e.g., acetonitrile vs. THF) and temperature gradients in pilot-scale reactors .
Q. How should discrepancies between in vitro and in vivo activity data be investigated?
- Methodological Answer :
- Metabolic Stability Assays : Incubate the compound with liver microsomes to assess CYP450-mediated degradation .
- Plasma Protein Binding Studies : Use equilibrium dialysis to determine free fraction availability .
- Pharmacokinetic Profiling : Compare AUC (area under the curve) and Cmax in rodent models to identify bioavailability bottlenecks .
Q. What computational strategies are employed to elucidate the compound's mechanism of action and target interactions?
- Methodological Answer :
- Molecular Docking : Simulate binding to nicotinic acetylcholine receptors (nAChRs) using AutoDock Vina, focusing on hydrogen bonding with residues like TrpB and TyrC3 .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes .
- QSAR Modeling : Correlate substituent effects (e.g., diisopropylamino group) with activity using MOE or Schrödinger .
Data Contradictions and Validation
- Synthetic Yield Variability : reports yields from 10% to 95% for similar tertiary amine derivatives. Validate via controlled reagent stoichiometry and inert atmosphere conditions .
- Biological Activity : Discrepancies in enzyme modulation ( vs. 11) may arise from assay conditions (e.g., ATP concentration, pH). Replicate studies under standardized protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
